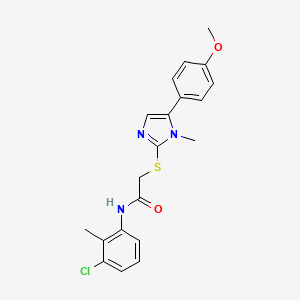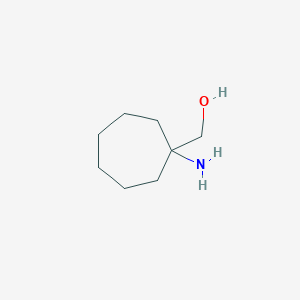
N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide” is a compound that contains a 1,3,4-thiadiazole nucleus, which is a common and integral feature of a variety of natural products and medicinal agents . The 1,3,4-thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
Molecular Structure Analysis
The molecular formula of “N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide” is C11H12N4OS . The compound has a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . The InChI string and the Canonical SMILES are also provided .Physical And Chemical Properties Analysis
The molecular weight of “N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide” is 248.31 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 5 . The compound also has a Rotatable Bond Count of 4 .Aplicaciones Científicas De Investigación
Herbicidal Activity
N-(5-Propyl-1,3,4-thiadiazol-2-yl)picolinamide: has been shown to possess moderate herbicidal activity. This application is significant in the agricultural sector, where controlling unwanted plant growth is crucial. The compound’s efficacy against Brassica campestris , a common weed, highlights its potential as a selective herbicide .
Antimicrobial Properties
Compounds with the 1,3,4-thiadiazole moiety, such as our compound of interest, have been reported to exhibit broad-spectrum antimicrobial activity. This includes potential antibacterial properties that could be harnessed for treating bacterial infections or used in sanitization products .
Alzheimer’s Disease Research
The 1,3,4-thiadiazole structure is associated with anti-Alzheimer’s activity. Research into N-(5-Propyl-1,3,4-thiadiazol-2-yl)picolinamide could lead to the development of new treatments or preventive measures for Alzheimer’s disease by targeting specific pathways involved in the disease’s progression .
Anticancer Applications
Thiadiazole derivatives are known for their anticancer properties. Investigating the cytotoxic effects of N-(5-Propyl-1,3,4-thiadiazol-2-yl)picolinamide could provide insights into new cancer therapies, especially if the compound exhibits selective toxicity towards cancer cells .
Antifungal Uses
The fungicidal activity of thiadiazole compounds makes them valuable in combating fungal infections. Whether in agriculture to protect crops or in medicine to treat fungal diseases, the antifungal properties of this compound could be extensively applied .
Anti-HIV Research
Some 1,3,4-thiadiazole derivatives have shown activity against HIV by inhibiting the virus-induced cytopathic effect in human cells. Exploring the anti-HIV potential of N-(5-Propyl-1,3,4-thiadiazol-2-yl)picolinamide could contribute to the ongoing search for effective HIV treatments .
Direcciones Futuras
The future directions for “N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide” and similar compounds could involve further exploration of their biological activities and potential applications in various fields of medicine. Given the broad and potent activity of thiadiazole and their derivatives, they have been established as pharmacologically significant scaffolds .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1,3,4-thiadiazoles, have been reported to exhibit a broad spectrum of biological activity . They are widely applied in medicinal and agricultural applications, suggesting that they may interact with multiple targets .
Mode of Action
It’s worth noting that 1,3,4-thiadiazole ring is a very weak base due to the inductive effect of the s and possesses relatively high aromaticity . It is relatively stable in aqueous acid solutions but can undergo ring cleavage with an aqueous base .
Biochemical Pathways
Compounds with similar structures have been reported to exhibit a broad spectrum of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
A compound with a similar structure has been reported to have moderate herbicidal activity against brassica campestris .
Propiedades
IUPAC Name |
N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c1-2-5-9-14-15-11(17-9)13-10(16)8-6-3-4-7-12-8/h3-4,6-7H,2,5H2,1H3,(H,13,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIXOWXKFVUKRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~4~-(3-fluorophenyl)-1-phenyl-N~6~-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2361603.png)
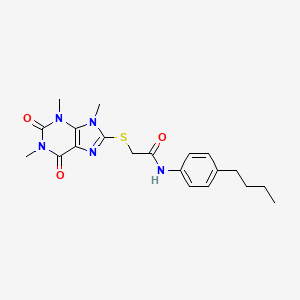
![N-(2,5-difluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![5-(4-Methylpiperazin-1-yl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2361611.png)
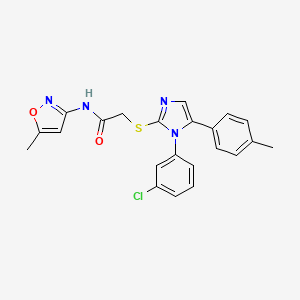
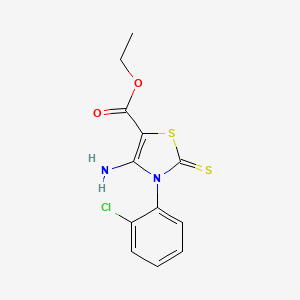
![N-Tert-butyl-2-(7,8-dimethyl-4-oxo-1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepin-5-yl)acetamide](/img/structure/B2361616.png)
![Acetic acid, 2-[[5-(1,3-benzodioxol-5-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-, ethyl ester](/img/structure/B2361618.png)
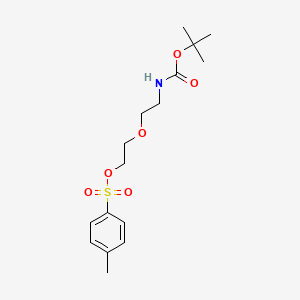
![N-{3-[benzyl(methyl)amino]propyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2361622.png)
